1-[(1R)-1-azidoethyl]-2-chlorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
FQSQOBFYKBWRMN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Structural Context and Significance of Chiral Halogenated Azidoaryl Systems in Synthetic Chemistry
The molecular structure of 1-[(1R)-1-azidoethyl]-2-chlorobenzene is a prime example of a chiral halogenated azidoaryl system. Each functional component of the molecule—the chiral ethylazide group, the chloro-substituent, and the benzene (B151609) ring—imparts distinct chemical properties that are highly sought after in synthetic chemistry.
The significance of chirality in molecules is paramount, particularly in the fields of pharmaceutical and materials science. nih.govyoutube.com The three-dimensional arrangement of atoms in a chiral molecule can lead to different biological activities or material properties between its mirror images (enantiomers). nih.govyoutube.com The "(1R)" designation in this compound specifies a precise stereochemistry at the carbon atom bearing the azide (B81097) group, making it an enantiomerically pure building block. This is crucial for creating stereochemically defined target molecules, as biological systems like proteins and enzymes are often highly selective towards one enantiomer. nih.gov
The aryl halide and azide moieties are exceptionally versatile functional groups. nih.govenamine.net
Aryl Halides : The 2-chlorobenzene portion of the molecule serves as a classic handle for a multitude of transformations. Aryl halides are key precursors for organometallic reagents, such as Grignard and organolithium compounds. wikipedia.org They are indispensable partners in a vast number of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are foundational methods for constructing complex molecular frameworks. enamine.net
Azides : Organic azides are high-energy, flexible intermediates. nih.gov The azide group in this compound offers several synthetic pathways. It can be readily reduced to a primary amine, providing access to chiral amines, which are prevalent in bioactive molecules. Furthermore, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific covalent linking of molecules, a tool widely used in drug discovery, chemical biology, and materials science. nih.gov
The combination of these features in a single molecule creates a powerful synthon. The presence of both a halogen and an azide allows for orthogonal reactions, where each group can be reacted selectively without affecting the other, enabling the stepwise and controlled assembly of complex structures.
Historical Overview of the Development of Chiral Azide and Aryl Halide Building Blocks
The utility of 1-[(1R)-1-azidoethyl]-2-chlorobenzene is built upon a long history of developments in the synthesis and application of its constituent functional groups.
The journey of chiral synthesis began with Louis Pasteur's work in the mid-19th century, which established the concept of molecular chirality. researchgate.net However, it was not until the latter half of the 20th century that asymmetric synthesis became a dominant theme in organic chemistry. researchgate.net The development of methods to create chiral azides has been a significant area of this research. nih.govrsc.org Early methods often relied on the use of chiral starting materials from nature (the "chiral pool") to introduce the azide (B81097) group via nucleophilic substitution. nih.govmdpi.com More recently, the focus has shifted to catalytic asymmetric methods, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govrsc.org These advanced techniques include the enantioselective azidation of prochiral compounds, which has been a challenging yet rewarding field of study. nih.gov For instance, efficient methods for creating chiral α-azido derivatives have been developed using strategies like phase-transfer catalysis followed by SN2 substitution with sodium azide. nih.gov
Aryl halides have been fundamental reagents in organic chemistry for over a century. wikipedia.org Their role was initially prominent in the formation of Grignard reagents and in nucleophilic aromatic substitution reactions. The true revolution in their use came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These Nobel Prize-winning technologies transformed aryl halides from simple precursors into highly versatile building blocks for constructing carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. enamine.net Today, vast libraries of diverse aryl halides are commercially available, serving as foundational materials in medicinal chemistry and parallel synthesis. enamine.net The development of catalysts capable of activating even less reactive aryl chlorides has further expanded their utility. wikipedia.org
The convergence of these two historical streams—the sophisticated control of stereochemistry in chiral azide synthesis and the powerful bond-forming capabilities enabled by aryl halides—has given rise to the class of chiral halogenated azidoaryl compounds, which are now indispensable tools in modern synthesis.
Scope and Research Objectives for Academic Investigations of 1 1r 1 Azidoethyl 2 Chlorobenzene
Enantioselective Pathways for the Formation of the (1R)-1-azidoethyl Moiety
The principal challenge in synthesizing this compound lies in the precise installation of the stereocenter at the benzylic position. The (1R)-1-azidoethyl group must be constructed with high enantiopurity. Modern organic synthesis offers several powerful strategies to achieve this, primarily centered on asymmetric catalysis, chiral auxiliaries, and diastereoselective reactions.
Asymmetric Catalytic Azidation Methodologies
Asymmetric catalytic azidation represents a highly efficient and atom-economical approach for the direct introduction of an azide group enantioselectively. For the synthesis of the target compound, this would typically involve the azidation of a prochiral precursor, such as 2-chlorostyrene (B146407). Transition metal complexes featuring chiral ligands are commonly employed to facilitate this transformation.
Cobalt(II)-based metalloradical catalysis has emerged as a robust method for the aziridination of alkenes, which can be precursors to the desired α-chiral azides. nih.gov For instance, Co(II) complexes of D₂-symmetric chiral porphyrins can catalyze the reaction between various aromatic olefins and an azide source. nih.gov While a direct azidation to form the target compound isn't explicitly detailed, the principles can be applied. A hypothetical reaction would involve 2-chlorostyrene reacting with an azide donor in the presence of a chiral cobalt catalyst. The catalyst creates a chiral environment, forcing the azide to add to one face of the double bond preferentially, leading to an enantioenriched product.
Similarly, copper-catalyzed reactions are well-established for creating chiral azides. nih.gov Copper(II)/BOX (bisoxazoline) ligand systems can catalyze the cycloaddition of vinyl azides, demonstrating excellent control of enantioselectivity. nih.gov An alternative approach is the enantioselective C-H azidation of the ethylbenzene (B125841) moiety, a challenging but increasingly feasible strategy.
Table 1: Representative Data for Asymmetric Catalysis Applicable to Azide Synthesis Data extracted from studies on analogous styrene (B11656) derivatives to illustrate potential efficacy.
| Catalyst System | Substrate | Azide Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Co(P1)] | Styrene | 2-Fluorophenyl azide | 50 | 47 | nih.gov |
| [Co(P6)] | Styrene | TcepN₃ | 99 | 85 | nih.gov |
| Cu(II)/BOX | α-Phenyl vinyl azide | Ketoester | >95 | 97 | nih.gov |
Chiral Auxiliary-Mediated Stereocontrol in Precursor Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of this compound, a precursor such as 2-chloroacetophenone (B165298) could be modified.
A well-established method involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org The synthesis would begin by attaching the chiral oxazolidinone to a derivative of 2-chloroacetophenone. The resulting imide could then undergo a diastereoselective reduction of the ketone. The chiral auxiliary sterically hinders one face of the carbonyl group, forcing the reducing agent to attack from the opposite face, thus creating a chiral alcohol with high diastereoselectivity. This alcohol is then readily converted to the target azide via a substitution reaction (e.g., Mitsunobu reaction with an azide source or conversion to a good leaving group followed by Sₙ2 displacement with sodium azide).
Another powerful class of auxiliaries are pseudoephedrine and related derivatives. sigmaaldrich.comnih.gov These can be used to synthesize chiral amines, which are structurally related to the target azide. A common strategy involves the diastereoselective reduction of a sulfinyl ketimine. nih.gov
Diastereoselective Approaches to this compound Precursors
Diastereoselective strategies involve creating a mixture of diastereomers from a chiral starting material, which can then be separated physically (e.g., by chromatography). One of the diastereomers is then converted into the desired enantiomerically pure product.
A highly effective modern approach is the diastereoselective reduction of a chiral N-tert-butanesulfinyl imine. nih.gov This method would start with 2-chloroacetophenone, which is condensed with (R)-2-methylpropane-2-sulfinamide to form the corresponding N-sulfinyl ketimine. The reduction of this ketimine with a hydride source, such as a zirconocene (B1252598) hydride (Schwartz's reagent), proceeds with high diastereoselectivity to yield the corresponding sulfinamide. nih.gov The stereochemical outcome is dictated by the chiral sulfinyl group. The resulting sulfinamide can be treated with acid to cleave the auxiliary, yielding a chiral primary amine. This amine can then be converted to the desired azide, for example, through diazotization followed by treatment with sodium azide. The high diastereomeric ratios achievable in the reduction step are key to the success of this route. mdpi.com
Strategies for the Regioselective Introduction of the 2-Chlorophenyl Substituent
The regioselective placement of the chlorine atom at the ortho position of the phenyl ring is critical. The most straightforward approach is to begin the synthesis with a precursor that already contains this feature.
Starting from 2-Chlorostyrene: For methods involving the direct azidation of a double bond, commercially available 2-chlorostyrene is the ideal starting material. wikipedia.orgcymitquimica.com This ensures the chloro-substituent is correctly positioned from the outset.
Starting from 2-Chloroacetophenone: For methods utilizing chiral auxiliaries or diastereoselective reductions of ketones, 2-chloroacetophenone serves as the logical precursor. This material is also commercially available.
Cross-Coupling Strategies: In a more convergent synthesis, one could theoretically construct the C-C bond between the ethyl moiety and the chlorophenyl ring. For example, a Grignard reagent derived from 2-chlorobromobenzene could be added to a chiral electrophile containing the "azidoethyl" synthon. However, controlling regioselectivity and preventing side reactions can be challenging, making the use of pre-functionalized starting materials generally more efficient.
Optimization of Multi-Step Synthetic Sequences for Enhanced Efficiency and Stereochemical Purity
Catalyst Screening: In catalytic methods, screening a variety of chiral ligands and metal precursors is essential to find the combination that gives the best yield and enantioselectivity. nih.gov
Reaction Conditions: Temperature, solvent, concentration, and reaction time must be systematically varied. For instance, lower temperatures often lead to higher stereoselectivity, though at the cost of longer reaction times.
Purification: Chromatographic purification at intermediate stages can be vital to remove unwanted diastereomers or side products, which can simplify subsequent steps and improve the purity of the final compound. acs.org For diastereoselective approaches, the efficiency of the diastereomer separation is a critical optimization point.
Methodological Aspects of Enantiomeric Excess Determination and Chiral Purity Assessment
Accurately determining the enantiomeric excess (ee) is fundamental to any stereoselective synthesis. The most common and reliable technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). umn.eduheraldopenaccess.us
The principle involves passing a solution of the synthesized compound through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates. uma.es This results in two separate peaks in the resulting chromatogram, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks using the formula:
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
For this method to be reliable, proper development is necessary, including the selection of an appropriate chiral column and mobile phase to achieve baseline separation of the enantiomer peaks. umn.eduresearchgate.net Other chiroptical methods, such as circular dichroism, can also be used, sometimes in conjunction with HPLC. nih.gov
Table 2: Typical Parameters for Chiral HPLC Analysis
| Parameter | Description | Example |
| Chiral Stationary Phase (CSP) | The chiral column material that separates the enantiomers. | Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are common for aromatic compounds. |
| Mobile Phase | The solvent system that carries the sample through the column. | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). |
| Flow Rate | The speed at which the mobile phase is pumped. | Usually in the range of 0.5 - 1.5 mL/min. |
| Detector | The instrument that measures the sample as it elutes. | A UV detector is most common, set to a wavelength where the compound absorbs strongly (e.g., 254 nm). |
| Temperature | Column temperature can affect separation. | Often performed at room temperature, but can be controlled. |
Reactivity of the Azido (B1232118) Functionality
The azido group is a versatile functional group known for its participation in a variety of powerful transformations, most notably cycloadditions and reductions. The chiral benzylic nature of the azide in this compound adds a stereochemical dimension to its reactivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org For a compound like this compound, this reaction offers a highly efficient method for conjugation to a wide range of alkyne-containing molecules.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent version of this reaction, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. nih.govwikipedia.org The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction proceeds smoothly in a variety of solvents, including aqueous media, making it suitable for a broad range of applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative that obviates the need for a potentially cytotoxic copper catalyst. magtech.com.cnwur.nlresearchgate.net This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which possesses a high degree of ring strain. This inherent strain significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cnnih.gov The reaction of this compound in a SPAAC reaction would allow for its conjugation in biological systems.
| Reaction Type | Alkyne Partner | Catalyst/Promoter | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1,4-Disubstituted 1,2,3-Triazole |
| SPAAC | Cyclooctyne Derivative (e.g., DIBO) | None | Acetonitrile or Biological Media | Room Temperature | Bicyclic Triazole |
Reduction Methodologies of the Azido Group to Chiral Amines (e.g., Staudinger Reaction, Catalytic Hydrogenation)
The reduction of the azido group provides a straightforward route to primary amines, and in the case of this compound, this transformation yields the corresponding chiral amine, 1-(2-chlorophenyl)ethanamine. This is a crucial transformation as chiral amines are prevalent in pharmaceuticals and as ligands in asymmetric catalysis.
The Staudinger Reaction is a mild and highly efficient method for the reduction of azides to amines. organicchemistrytutor.comwikipedia.orgthermofisher.comalfa-chemistry.com The reaction involves two stages: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane with the liberation of nitrogen gas, followed by hydrolysis of the iminophosphorane to yield the primary amine and the corresponding phosphine oxide. wikipedia.org A key advantage of the Staudinger reaction is its chemoselectivity; it does not affect many other functional groups that are susceptible to reduction by other methods. organicchemistrytutor.com
Catalytic Hydrogenation is another widely used method for the reduction of azides. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally clean and high-yielding. However, in the context of this compound, care must be taken to avoid the potential for dehalogenation of the aryl chloride under certain hydrogenation conditions. The choice of catalyst, solvent, and reaction conditions can be optimized to favor the selective reduction of the azide.
| Method | Reagents | Solvent | Typical Conditions | Key Features |
|---|---|---|---|---|
| Staudinger Reaction | 1. PPh₃ 2. H₂O | THF, Ether | Room Temperature | Mild, highly chemoselective, tolerant of many functional groups. organicchemistrytutor.comwikipedia.org |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol, Ethanol, Ethyl Acetate | Room Temperature, 1-4 atm H₂ | High yielding, clean reaction; potential for dehalogenation. |
Other [3+2] Cycloaddition Reactions Involving the Azide
Beyond the reaction with alkynes, the azide functionality in this compound can participate in [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes and nitriles, although these are generally less common than the azide-alkyne cycloaddition. wikipedia.orgyoutube.comorganic-chemistry.orgslideshare.netnih.gov These reactions, often requiring thermal or photochemical activation, can lead to the formation of various five-membered heterocyclic rings, such as triazolines (from alkenes) and tetrazoles (from nitriles). The regioselectivity and stereoselectivity of these reactions can be influenced by the electronic properties and steric hindrance of both the azide and the dipolarophile.
Reactivity of the 2-Chlorophenyl Moiety
The 2-chlorophenyl group in this compound is amenable to a range of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. These transformations are invaluable for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig) on the Aryl Chloride
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl chlorides, while generally less reactive than the corresponding bromides and iodides, can participate effectively in these transformations with the appropriate choice of catalyst system.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a powerful method for forming biaryl structures.
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a new C-C bond, leading to substituted styrenyl derivatives. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It typically requires a copper co-catalyst, although copper-free conditions have been developed. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl chloride. researchgate.netnih.govwikipedia.orgresearchgate.net Organozinc reagents are highly reactive and tolerate a wide range of functional groups.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine (primary or secondary). libretexts.orgwikipedia.orgorganic-chemistry.orgrsc.orgacsgcipr.org This transformation is particularly useful for synthesizing substituted anilines.
For all these reactions, the choice of a suitable palladium precatalyst and, crucially, a supporting ligand is critical for achieving high efficiency and yields with aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium center, which is the rate-limiting step.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, PdCl₂ with phosphine ligand | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Arylalkyne |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | None required | Biaryl, Alkylarene |
| Buchwald-Hartwig | Amine | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligand | NaOtBu, K₃PO₄ | Arylamine |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorobenzene (B131634) Ring
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride, such as the one in the title compound, is generally difficult and requires harsh conditions. ncrdsip.commasterorganicchemistry.comlibretexts.org The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. youtube.com The stability of this intermediate, and thus the feasibility of the reaction, is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgbyjus.com Since the 2-chlorophenyl moiety in this compound lacks such strong activating groups, SNAr reactions with common nucleophiles (e.g., alkoxides, amines) are not expected to proceed under standard conditions. Forcing conditions, such as high temperatures and pressures, or the use of very strong nucleophiles might lead to substitution, potentially through a benzyne (B1209423) mechanism, which could result in a mixture of regioisomers. ncrdsip.com
Directed Ortho-Metalation (DoM) Strategies and Subsequent Electrophilic Quenches.
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent. uwindsor.ca
For the hypothetical case of this compound, the potential for DoM would depend on the directing ability of the 1-azidoethyl group and the influence of the ortho-chloro substituent.
The Directing Group: The 1-azidoethyl group, with its nitrogen atoms, possesses Lewis basic sites that could potentially coordinate with the lithium atom of the organolithium base, a prerequisite for a group to act as a DMG. wikipedia.org However, the effectiveness of an azidoalkyl group as a DMG in DoM is not well-documented. Generally, strong DMGs include amides, carbamates, and ethers. organic-chemistry.org The azido group is known for its diverse reactivity, including participation in cycloadditions and reductions, but its role in directing lithiation is not a commonly exploited feature.
Influence of the Chloro Substituent: The chlorine atom at the C2 position is an ortho-para directing group in electrophilic aromatic substitution but is a deactivating group. wikipedia.org In the context of DoM, a halogen substituent can influence the acidity of the neighboring protons. However, a significant competing reaction for aryl halides is halogen-metal exchange, which can be faster than deprotonation, especially with aryl bromides and iodides. uwindsor.ca For aryl chlorides, ortho-lithiation can sometimes be achieved, but the outcome is often dependent on the specific substrate and reaction conditions.
Potential Electrophilic Quenches: Should the ortho-lithiated intermediate of this compound be successfully formed, it could theoretically be trapped by a range of electrophiles. Common electrophiles used in DoM reactions include:
| Electrophile | Resulting Functional Group |
| D2O | Deuterium |
| MeI | Methyl |
| DMF | Formyl |
| CO2 | Carboxylic acid |
| I2 | Iodine |
| Me3SiCl | Trimethylsilyl |
This table represents a hypothetical scenario, as no experimental data for these reactions with the specific substrate exists.
Given the lack of specific literature, predicting the regioselectivity and yield of such a reaction is speculative. Competition between lithiation at the C3 and C6 positions would also need to be considered, although the directing group would strongly favor the C3 position. Furthermore, the potential for benzylic lithiation at the ethyl group could be a competing pathway. uwindsor.ca
Stereochemical Integrity and Stereoselectivity in Transformations Involving the Chiral Center.
The presence of a stereocenter at the benzylic position of the 1-azidoethyl group introduces the critical question of stereochemical integrity during any chemical transformation. The (R)-configuration of this center is a key structural feature of this compound.
Stability of the Chiral Center: The stereochemical stability of the benzylic chiral center is a significant concern, particularly under the strongly basic conditions required for DoM. Organolithium reagents are strong bases, and there is a potential for epimerization (loss of stereochemical integrity) through deprotonation-reprotonation at the benzylic carbon if it is acidic enough. The acidity of benzylic protons is enhanced by adjacent electron-withdrawing groups. While the azido group is electron-withdrawing, it is unclear if it would be sufficient to facilitate epimerization under typical DoM conditions without competing reactions.
Stereoselectivity in Transformations: In reactions where the chiral center itself does not participate directly, but is proximate to the reaction site (as would be the case in a successful ortho-lithiation at C3), the stereocenter can potentially influence the stereochemical outcome of the subsequent reaction. This is known as asymmetric induction. However, in the context of quenching an ortho-lithiated species, the introduction of a new substituent on the aromatic ring is generally not expected to create a new stereocenter or be influenced in a diastereoselective manner by the existing chiral center, as the new substituent is several bonds away.
The primary concern remains the retention of the (R)-configuration at the benzylylic carbon. Research on other chiral benzylic compounds has shown that the configurational stability of chiral organolithium intermediates can be highly variable and is dependent on factors such as the solvent, temperature, and the nature of the substituents. researchgate.net Without experimental studies on this compound or closely related analogs, any discussion on the stereochemical outcome of its reactions remains theoretical.
Applications of 1 1r 1 Azidoethyl 2 Chlorobenzene As a Chiral Building Block in Complex Organic Synthesis
Construction of Chiral Heterocyclic Scaffolds and Carbocyclic Frameworks
The azide (B81097) functional group is a well-established precursor for a variety of nitrogen-containing heterocycles. mdpi.comrsc.org In the case of 1-[(1R)-1-azidoethyl]-2-chlorobenzene, the azide can participate in several types of cycloaddition and cyclization reactions, with the stereochemistry of the final product being directed by the chiral center.
One of the most prominent reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. youtube.comnih.gov This "click" reaction is known for its high efficiency and functional group tolerance. The use of a chiral azide like this compound would lead to the formation of chiral triazoles, which are valuable scaffolds in medicinal chemistry and materials science.
| Reaction Type | Reactant | Potential Product | Significance |
| Huisgen Cycloaddition | Terminal Alkyne | Chiral 1,2,3-Triazole | Access to diverse, enantiopure triazole libraries. |
| Intramolecular Cyclization | - | Chiral Dihydroisoquinoline | Formation of fused heterocyclic systems. |
| Aza-Wittig Reaction | Phosphine (B1218219) and Carbonyl | Chiral Imine | Versatile intermediate for further transformations. mdpi.com |
Furthermore, the azide can undergo intramolecular reactions. For instance, under thermal or photochemical conditions, it could potentially cyclize onto the aromatic ring, although this is less common than intermolecular reactions. More plausibly, the azide could be transformed into a nitrene intermediate, which could then undergo C-H insertion or other cyclization reactions. researchgate.netresearchgate.net The presence of the ortho-chloro substituent might also influence the regioselectivity of such reactions. rsc.org
Utility in the Modular Assembly of Enantiopure Advanced Intermediates
The concept of modular assembly, where complex molecules are built by connecting smaller, functionalized building blocks, is a cornerstone of modern organic synthesis. nih.govresearchgate.net this compound is an ideal candidate for such strategies due to its distinct reactive sites.
The azide group can be readily reduced to a primary amine, yielding the chiral amine (R)-1-(2-chlorophenyl)ethanamine. bldpharm.comnih.govalfa-chemistry.com This amine is a valuable chiral building block in its own right and can be used in a variety of subsequent transformations, such as amide bond formation or the synthesis of more complex chiral amines. scispace.comnih.gov
The azide's role in click chemistry also allows for the modular assembly of complex structures. youtube.comnih.gov By reacting with an alkyne-functionalized molecule, the chiral azide can be used to "click" together two different molecular fragments, with the resulting triazole ring acting as a stable linker.
| Transformation | Reagent | Product | Application |
| Azide Reduction | H₂, Pd/C or PPh₃ | (R)-1-(2-chlorophenyl)ethanamine | Chiral amine synthesis, amide coupling. |
| Click Chemistry | Alkyne-functionalized molecule | Chiral Triazole-linked conjugate | Modular synthesis of complex molecules. |
| Staudinger Ligation | Phosphine-ester | Amide-linked conjugate | Bioconjugation and peptide synthesis. |
Development of Novel Synthetic Methodologies Leveraging its Bifunctional Nature
The simultaneous presence of an azide and an aryl chloride on the same molecule opens up possibilities for the development of novel synthetic methodologies. These two functional groups can be addressed sequentially or potentially in a one-pot fashion to rapidly build molecular complexity.
For example, the aryl chloride can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the ortho-position of the benzene (B151609) ring. Subsequently, the azide could be transformed as described above.
Alternatively, a domino reaction sequence could be envisioned where an initial reaction at one site triggers a subsequent transformation at the other. For instance, a palladium-catalyzed cross-coupling reaction at the chloro-position might be followed by an intramolecular cyclization involving the azide group.
| Reaction 1 (Aryl Chloride) | Reaction 2 (Azide) | Potential Outcome |
| Suzuki Coupling | Reduction to Amine | Substituted Chiral Amine |
| Heck Coupling | Huisgen Cycloaddition | Substituted Chiral Triazole |
| Sonogashira Coupling | Staudinger Ligation | Substituted Amide |
Investigation of this compound as a Precursor for Chiral Ligands or Organocatalysts
Chiral ligands and organocatalysts are essential tools in asymmetric synthesis. rsc.orgresearchgate.netresearchgate.net The enantiopure nature of this compound makes it an attractive starting material for the synthesis of new chiral catalysts.
The reduction of the azide to the corresponding amine, (R)-1-(2-chlorophenyl)ethanamine, provides a direct route to a chiral primary amine. This amine, or derivatives thereof, could be used as a chiral organocatalyst for reactions such as asymmetric aldol (B89426) or Mannich reactions. rsc.org
Furthermore, the amine can be readily converted into more complex ligand structures. For example, it could be N-acylated with a phosphine-containing carboxylic acid to generate a chiral phosphine-amide ligand for transition metal catalysis. The triazole ring formed via click chemistry can also act as a coordinating moiety in a chiral ligand. mdpi.com The ortho-chloro group provides a handle for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting catalyst. scispace.com
| Catalyst Type | Synthetic Transformation | Potential Application |
| Chiral Amine Organocatalyst | Azide Reduction | Asymmetric C-C bond formation. |
| Chiral Phosphine Ligand | Amidation with phosphinocarboxylic acid | Asymmetric hydrogenation, cross-coupling. |
| Chiral Triazole Ligand | Click Chemistry with phosphinoalkyne | Asymmetric catalysis. |
Computational and Theoretical Studies of 1 1r 1 Azidoethyl 2 Chlorobenzene
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[(1R)-1-azidoethyl]-2-chlorobenzene, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.
Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring and the electronic character of the azido (B1232118) group significantly influence the energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the azide (B81097) group are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal centers. Conversely, the carbon atom attached to the azide and chlorine groups would be relatively electron-deficient.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.4 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Conformational Analysis and Prediction of Stereochemical Outcomes
The three-dimensional arrangement of atoms in this compound is crucial for its reactivity and interactions. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating the single bonds, specifically the C-C bond connecting the ethylazide group to the chlorophenyl ring and the C-N bond of the azido group.
These studies can predict the most stable conformation in the gas phase and in different solvents. The relative energies of various staggered and eclipsed conformations are calculated to understand the steric and electronic interactions that govern the molecule's shape. For instance, the steric hindrance between the bulky chlorophenyl group and the azide group will significantly influence the preferred rotational isomers.
Understanding the conformational preferences is vital for predicting the stereochemical outcome of reactions involving this chiral compound. The accessibility of the reactive azide group can be sterically hindered in certain conformations, leading to facial selectivity in reactions such as cycloadditions or reductions.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.0 |
| Syn-periplanar | 0° | 5.2 |
| Gauche | 60° | 1.5 |
| Gauche | -60° | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Transition State Modeling and Mechanistic Elucidation of Key Reactions
A primary application of computational chemistry is to model transition states of chemical reactions, providing a deep understanding of reaction mechanisms. For this compound, a key reaction of interest is the thermal or photochemical decomposition of the azide group to form a nitrene intermediate, which can then undergo various intramolecular reactions, such as C-H insertion.
Transition state theory and computational methods are used to locate the transition state structure for such reactions. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
For example, the 1,3-dipolar cycloaddition of the azide with an alkyne is another important reaction class. mdpi.com Computational modeling can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers for the formation of different possible products.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a powerful and widely used method for studying the reaction pathways and energetics of organic reactions. researchgate.netmdpi.comnih.govresearchgate.net For this compound, DFT calculations can be used to map out the entire potential energy surface for a given reaction. This includes identifying all intermediates and transition states and calculating their relative energies.
For instance, in a study of a potential intramolecular cyclization reaction, DFT could be used to compare the energetic profiles of different possible cyclization pathways, such as the formation of a five-membered versus a six-membered ring. These calculations can reveal whether a reaction is kinetically or thermodynamically controlled.
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. Functionals like B3LYP are commonly used for organic molecules, and basis sets such as 6-31G* or larger are employed to provide a good balance between accuracy and computational cost. nih.gov
Table 3: Calculated Activation Energies for a Hypothetical Intramolecular C-H Insertion Reaction
| Reaction Pathway | Activation Energy (kcal/mol) | Method/Basis Set |
| Insertion into ortho C-H | 25.8 | B3LYP/6-311+G(d,p) |
| Insertion into benzylic C-H | 19.5 | B3LYP/6-311+G(d,p) |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are often performed in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. MD simulations model the movement of atoms over time, taking into account the interactions between the solute and solvent molecules.
These simulations provide insights into how the solvent affects the conformational equilibrium of the molecule. The explicit inclusion of solvent molecules can stabilize certain conformers through intermolecular interactions like hydrogen bonding or dipole-dipole interactions.
MD simulations can also be used to study the dynamics of intermolecular interactions, such as the formation of a complex between this compound and another reactant molecule. This can help in understanding the initial steps of a bimolecular reaction and how the solvent mediates this interaction.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 1r 1 Azidoethyl 2 Chlorobenzene
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-[(1R)-1-azidoethyl]-2-chlorobenzene (C₈H₈ClN₃), HRMS would provide an exact mass measurement that can confirm its elemental composition.
The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum. docbrown.info The molecular ion peaks for [C₈H₈³⁵ClN₃]⁺ and [C₈H₈³⁷ClN₃]⁺ would be observed with high mass accuracy, allowing for their differentiation from other potential elemental compositions.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the compound's structure. For this compound, characteristic fragmentation patterns would be expected. Common fragmentation pathways could include the loss of a nitrogen molecule (N₂) from the azide (B81097) group, a highly favorable process, leading to a significant fragment ion. Another likely fragmentation would be the cleavage of the C-Cl bond, resulting in a phenyl cation fragment. docbrown.info The fragmentation of the azidoethyl side chain would also produce a series of characteristic ions.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₈H₈³⁵ClN₃]⁺ | 181.0407 | Molecular Ion (M⁺) |
| [C₈H₈³⁷ClN₃]⁺ | 183.0377 | Isotopic Molecular Ion (M+2) |
| [C₈H₈³⁵ClN]⁺ | 153.0423 | Fragment from loss of N₂ |
| [C₈H₈³⁷ClN]⁺ | 155.0394 | Isotopic fragment from loss of N₂ |
| [C₈H₈N₃]⁺ | 146.0773 | Fragment from loss of Cl |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. nih.gov For this compound, a suite of multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships of the atoms.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorobenzene (B131634) ring and the protons of the azidoethyl group. The aromatic protons would likely appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling. The methine (CH) proton adjacent to the chiral center and the methyl (CH₃) protons would also exhibit characteristic chemical shifts and splitting patterns. docbrown.infochemicalbook.com
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. This includes four distinct signals for the aromatic carbons (two substituted and four unsubstituted, with some potentially overlapping), and signals for the methine and methyl carbons of the ethyl group.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would establish the ¹H-¹H spin-spin coupling networks, confirming the connectivity between the methine proton and the methyl protons of the ethyl group, as well as the relationships between adjacent aromatic protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This would be crucial for confirming the attachment of the azidoethyl group to the chlorobenzene ring and for assigning the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For this compound, NOESY could provide information about the preferred conformation of the azidoethyl side chain relative to the aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.2 - 7.6 | Multiplet |
| Methine Proton (CH-N₃) | ¹H | ~4.5 - 5.0 | Quartet |
| Methyl Protons (CH₃) | ¹H | ~1.6 - 1.9 | Doublet |
| Aromatic Carbons | ¹³C | 125 - 140 | - |
| Methine Carbon (CH-N₃) | ¹³C | ~55 - 65 | - |
Chiral Chromatography Techniques for Enantiomeric Excess and Purity Analysis
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the standard method for this analysis. csfarmacie.cz
The principle of chiral chromatography relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. nd.edu The choice of the CSP is critical and often requires screening of various phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov
The result of a successful chiral HPLC analysis would be a chromatogram showing two distinct peaks, one for each enantiomer. By integrating the area under each peak, the enantiomeric excess (ee) can be calculated, which is a measure of the purity of the desired (R)-enantiomer.
Table 3: Parameters for Chiral HPLC Method Development
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | e.g., Amylose or cellulose (B213188) derivatives |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |
| Flow Rate | Optimized for best resolution and analysis time |
| Detection | UV detector set to a wavelength where the compound absorbs |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. docbrown.info These "fingerprint" spectra are unique to each compound and are excellent for identifying the presence of specific functional groups. nist.gov
For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching vibration, typically in the range of 2100-2160 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, usually between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
Raman spectroscopy would provide complementary information. While the azide stretch is also Raman active, aromatic ring vibrations often give strong Raman signals, providing further confirmation of the benzene (B151609) ring substitution pattern. nih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structural Analysis
While other spectroscopic methods can elucidate the connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. mdpi.com This technique requires growing a suitable single crystal of the compound.
By diffracting X-rays, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would provide an unambiguous assignment of the (R)-configuration at the chiral center. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the molecule, particularly the heavier chlorine atom.
The resulting crystal structure would also reveal details about the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are present in the crystalline state.
Table 5: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Absolute Configuration | Unambiguous determination of the (R) or (S) stereocenter |
| Bond Lengths | Precise distances between all bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsional Angles | Dihedral angles describing the conformation of the molecule |
| Unit Cell Parameters | Dimensions of the repeating unit in the crystal lattice |
Conclusion and Future Research Directions for 1 1r 1 Azidoethyl 2 Chlorobenzene
Summary of Methodological Advances and Synthetic Utility
The synthesis and application of chiral azides, including those with benzylic and aromatic functionalities, have seen considerable progress. nih.gov While specific high-yield synthetic routes for 1-[(1R)-1-azidoethyl]-2-chlorobenzene are not extensively documented in dedicated studies, its preparation can be inferred from established methodologies for creating chiral benzylic azides. organic-chemistry.org These methods often involve the stereoselective azidation of corresponding precursors, such as chiral alcohols or halides. nih.gov The development of catalytic asymmetric methods for C-N₃ bond formation represents a significant advance in this field. nih.gov
The synthetic utility of organic azides is well-established and can be logically extended to this compound. Key applications include:
Precursors to Chiral Amines: The azide (B81097) group can be readily reduced to a primary amine, making the parent compound a stable and storable precursor for the corresponding chiral amine, 1-(2-chlorophenyl)ethan-1-amine. This transformation is fundamental in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net
Click Chemistry: The azide functionality is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are valuable scaffolds in medicinal chemistry and materials science.
N-Heterocycle Synthesis: Beyond click chemistry, azides can participate in various cycloaddition and rearrangement reactions to furnish a diverse range of nitrogen-containing heterocycles. researchgate.net
The presence of the ortho-chloro substituent influences the reactivity of the molecule. It acts as an electron-withdrawing group, which can affect the nucleophilicity of the azide and the reaction rates of transformations involving the aromatic ring. libretexts.org Furthermore, the steric bulk of the chloro group can direct the regioselectivity of certain reactions. researchgate.net
Table 1: Potential Synthetic Methodologies for this compound and Related Chiral Benzylic Azides
| Method | Precursor | Reagents and Conditions | Key Features |
| Nucleophilic Substitution | (1R)-1-(2-chlorophenyl)ethanol | 1. Mesylation (MsCl, Et3N) 2. Azidation (NaN3, DMF) | A common and straightforward two-step procedure. |
| Catalytic Asymmetric Azidation | 1-(2-chlorophenyl)ethan-1-one | Chiral catalyst (e.g., copper-Box), azidating agent | Direct enantioselective approach from a prochiral ketone. |
| From Chiral Amines | (1R)-1-(2-chlorophenyl)ethan-1-amine | Diazo-transfer reagent | Conversion of an existing chiral amine to the corresponding azide. |
Identification of Emerging Research Avenues and Unexplored Reactivity
Despite the predictable utility of this compound, several research avenues remain largely unexplored. The interplay between the chiral azide and the ortho-chloro substituent likely gives rise to unique reactivity that warrants investigation.
Unusual Cycloadditions: While the azide group's participation in [3+2] cycloadditions is well-known, its potential in other pericyclic reactions, especially those influenced by the electronic and steric nature of the ortho-chloro-substituted phenyl ring, is an area ripe for exploration.
Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide can generate a highly reactive nitrene intermediate. The intramolecular reactions of this nitrene, such as C-H insertion or cyclization, could provide novel routes to complex heterocyclic systems. The ortho-chloro substituent may influence the regioselectivity of these reactions.
Radical Reactions: The benzylic position of the molecule is susceptible to radical abstraction. masterorganicchemistry.comchemistrysteps.comlibretexts.org Investigating the reactivity of this position in radical-mediated transformations could lead to new methods for C-C and C-heteroatom bond formation.
Lewis Acid-Promoted Rearrangements: Benzylic azides are known to undergo rearrangement in the presence of strong acids or Lewis acids. nih.gov The electronic nature of the 2-chlorophenyl group could modulate the course of these rearrangements, potentially leading to synthetically useful products. umich.edu
Potential for Further Development in Asymmetric Synthesis and Click Chemistry Applications
The chirality of this compound is a key feature that can be leveraged in asymmetric synthesis and advanced click chemistry applications.
Asymmetric Synthesis: As a chiral building block, this compound can be used to introduce a stereocenter into more complex molecules. nih.govnih.gov Its derivatives could serve as chiral ligands or auxiliaries in asymmetric catalysis, where the ortho-chloro group could play a role in creating a specific chiral environment. nih.gov The development of more efficient and stereoselective methods for its synthesis will be crucial for these applications. chiralpedia.comrroij.com
Click Chemistry: In the realm of click chemistry, the steric hindrance from the ortho-chloro group might influence the rate of CuAAC reactions. acs.org This could be exploited for achieving chemoselectivity in systems with multiple azide groups. Furthermore, the development of catalysts that are effective for sterically demanding azides would be beneficial. The resulting chiral triazoles could find applications as chiral ligands, organocatalysts, or in the development of chiral materials. researchgate.net
Table 2: Potential Research Directions and Applications
| Research Area | Focus | Potential Applications |
| Asymmetric Catalysis | Use as a chiral ligand precursor | Synthesis of enantiomerically pure compounds. |
| Medicinal Chemistry | Synthesis of chiral triazole-containing compounds | Development of new therapeutic agents. nih.gov |
| Materials Science | Incorporation into polymers via click chemistry | Creation of novel chiral materials with unique properties. |
| Methodology Development | Exploration of nitrene and radical reactivity | Discovery of new synthetic transformations. |
Broader Implications of this compound for the Synthesis of Structurally Complex Molecules
The strategic placement of functional groups in this compound makes it a valuable tool for the synthesis of structurally complex molecules, particularly in the context of medicinal chemistry and drug discovery. nih.gov
The ability to introduce a chiral center and a versatile azide handle in a single step is highly desirable for building molecular complexity. The azide can be transformed into an amine, a triazole, or other nitrogen heterocycles, allowing for rapid diversification of a molecular scaffold. This is particularly relevant for late-stage functionalization in drug discovery programs. researchgate.net
The 2-chlorophenyl moiety can also be further functionalized through cross-coupling reactions, providing another point of diversification. The combination of a chiral center, a modifiable azide, and a functionalizable aromatic ring in one building block streamlines the synthesis of complex target molecules that would otherwise require longer and more convoluted synthetic routes. This convergence of functionality positions this compound and related compounds as powerful assets in the ongoing quest for novel and intricate molecular architectures with potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
